molecular formula C10H19NO2S B15237734 (S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide

(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide

Cat. No.: B15237734
M. Wt: 217.33 g/mol
InChI Key: SYBCSIAUSRVAIP-GSBAGHMWSA-N
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Description

(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides. This compound is known for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It plays a significant role in the synthesis of various amines and other organic compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include sulfonamides, sulfides, and substituted sulfinamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in organic molecules by directing the addition of nucleophiles to specific positions on the substrate. This is achieved through the formation of chiral intermediates that undergo further reactions to yield enantiomerically pure products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide is unique due to its specific chiral properties and its ability to form stable chiral intermediates. This makes it particularly valuable in the synthesis of complex organic molecules with high enantiomeric purity .

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

(NE)-2-methyl-N-[[(2S)-oxan-2-yl]methylidene]propane-2-sulfinamide

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)14(12)11-8-9-6-4-5-7-13-9/h8-9H,4-7H2,1-3H3/b11-8+/t9-,14?/m0/s1

InChI Key

SYBCSIAUSRVAIP-GSBAGHMWSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/[C@@H]1CCCCO1

Canonical SMILES

CC(C)(C)S(=O)N=CC1CCCCO1

Origin of Product

United States

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